molecular formula C10H19ClO2 B028670 Ethyl 8-chlorooctanoate CAS No. 105484-55-7

Ethyl 8-chlorooctanoate

Cat. No. B028670
M. Wt: 206.71 g/mol
InChI Key: HNHPPZMCJLFGRP-UHFFFAOYSA-N
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Description

Ethyl 8-chlorooctanoate is a compound with the molecular formula C10H19ClO2 . It is a colorless to light yellow liquid that has a sweet, fruity odor . The compound is also known by other names such as 8-Chloro-octanoic acid ethyl ester and Octanoic acid, 8-chloro-, ethyl ester .


Synthesis Analysis

The synthesis of Ethyl 8-chlorooctanoate involves the reaction of 6-hydroxy-8-chlorooctanoic acid ethyl ester with chlorinated reagent solid phosgene in dichloroethane. The reaction is carried out in the presence of N, N-dimethyl benzyl amine as the acid-binding agent .


Molecular Structure Analysis

The molecular structure of Ethyl 8-chlorooctanoate is represented by the InChI string InChI=1S/C10H19ClO2/c1-2-13-10 (12)8-6-4-3-5-7-9-11/h2-9H2,1H3 . The compound has a molecular weight of 206.71 g/mol . The Canonical SMILES representation of the compound is CCOC (=O)CCCCCCCCl .


Physical And Chemical Properties Analysis

Ethyl 8-chlorooctanoate has a boiling point of 268°C and a melting point of -62°C . The compound has a molecular weight of 206.71 g/mol . It is a colorless to light yellow liquid with a sweet, fruity odor .

Scientific Research Applications

  • Applications in Liquid Crystal Displays : A study by Bojinov and Grabchev (2003) focused on the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates as dyes. These compounds show high potential for application in liquid crystal displays due to their good orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).

  • Carcinogenicity Studies : A paper by Baan et al. (2007) discusses the carcinogenicity of alcoholic beverages and ethyl carbamate (urethane), noting a higher risk for liver cancer in men than in women (Baan et al., 2007).

  • Biodiesel Production Enhancement : Negm et al. (2019) explored the use of a heterogeneous polymer-heteropoly acid nanocatalyst, Cat-8C, in biodiesel production. This catalyst improves the process by enhancing the transport of reactants and products, with a durability of up to 7 cycles (Negm et al., 2019).

  • Phototransformation Studies : Choudhury, Bhattacharya, and Dureja (2007) studied the phototransformation of chlorimuron-ethyl on maize leaf surfaces, which can cause de-esterification and potentially reduce the herbicide's effectiveness (Choudhury, Bhattacharya, & Dureja, 2007).

  • Sustainability in Chemical Research : Patel et al. (2015) discussed the importance of sustainability metrics in guiding chemical research towards long-term societal goals. Their study specifically focuses on the catalytic production of higher alcohols from ethanol (Patel et al., 2015).

  • Biosynthesis of Chiral Drugs : A study by Ye, Ouyang, and Ying (2011) presented the biosynthesis of (S)-CHBE using novel carbonyl reductases in yeast, showing potential for industrial production of chiral drugs with high enantiomeric excess (Ye, Ouyang, & Ying, 2011).

properties

IUPAC Name

ethyl 8-chlorooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHPPZMCJLFGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462996
Record name Ethyl 8-chlorooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-chlorooctanoate

CAS RN

105484-55-7
Record name Octanoic acid, 8-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105484-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-chlorooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octanoic acid, 8-chloro-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.940
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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